molecular formula C23H27N3O5S2 B2498008 Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate CAS No. 850909-27-2

Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2498008
CAS RN: 850909-27-2
M. Wt: 489.61
InChI Key: BZLYVUMDIJQLDC-VHXPQNKSSA-N
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Description

Synthesis Analysis

Synthetic routes for benzothiazole derivatives often involve interactions between different organic compounds. For example, the synthesis of related ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was performed via the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives at room temperature in an ethanol/triethylamine solution. These synthetic pathways highlight the complexity and variability in creating benzothiazole derivatives (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. They usually include different functional groups contributing to their unique chemical behavior. For example, studies on ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have detailed spectral data and molecular geometry analysis using X-ray diffraction and DFT methods, helping understand the molecular layout and electronic distribution within similar compounds (Haroon et al., 2018).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, forming new compounds with distinct properties. For instance, the transformation of methyl 2-benzoylamino-2-oxobutanoate into different derivatives through reactions with aromatic amines showcases the reactivity and potential for chemical diversification of these molecules (Stanovnik et al., 2003).

Physical Properties Analysis

The physical properties of benzothiazole compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies often involve spectroscopic analysis and crystallography to define these attributes, providing insights into how these compounds can be utilized and processed (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, pH stability, and electrochemical behavior, are defined through experimental studies. For instance, the study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates revealed information about their acid-base properties, solubility, and chemical stability, which are essential for understanding their behavior in various environments (Chekanova et al., 2014).

Scientific Research Applications

Synthetic Studies and Chemical Properties

  • Synthesis and Isomerization in Thiazoline Peptides : Research on the isomerization of amino acid components of thiazoline peptides discusses the synthesis of ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and its derivatives through the iminoether coupling method or the dehydration method, indicating a general character of thiazoline peptide isomerization during thiazoline ring formation (Hirotsu, Shiba, & Kaneko, 1970).
  • Green Synthesis of Imidazoles : A study describes the use of a Brønsted acidic ionic liquid for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing an environmentally friendly approach to chemical synthesis that could be related to the synthesis or manipulation of compounds like the one (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Catalytic Applications

  • Ionic Liquid as Catalyst : The research on the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst underlines the potential of ionic liquids in catalyzing diverse chemical reactions, which may relate to the catalytic applications of compounds with similar structures (Khaligh, 2014).

Biological and Pharmacological Research

  • Antimicrobial and Antifilarial Agents : Synthesis and biological activity studies of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown potential antineoplastic and antifilarial activities, indicating the medicinal chemistry applications of benzothiazole derivatives (Ram et al., 1992).

Material Science

  • Corrosion Inhibition : Schiff bases related to benzothiazole compounds have been studied for their efficacy as corrosion inhibitors, demonstrating the utility of such compounds in protecting materials against corrosion (Behpour et al., 2009).

properties

IUPAC Name

methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-7-14-26(6-2)33(29,30)18-11-8-16(9-12-18)21(27)24-23-25(3)19-13-10-17(22(28)31-4)15-20(19)32-23/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLYVUMDIJQLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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